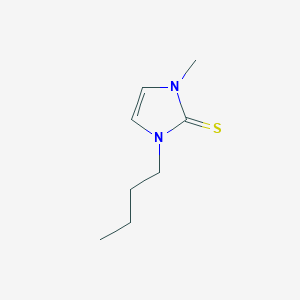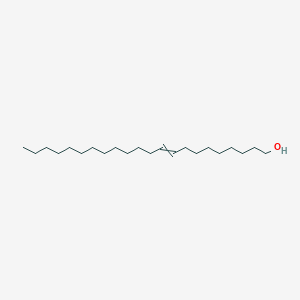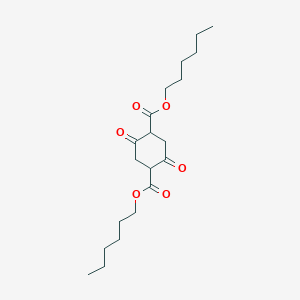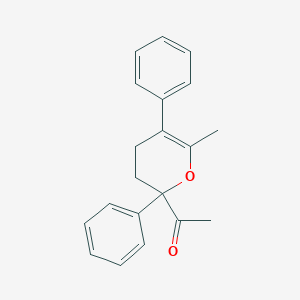
5,6-Dimethoxy-2,1,3-benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethoxy-2,1,3-benzoxadiazole is a heterocyclic compound with the molecular formula C8H8N2O4 It is a derivative of benzoxadiazole, characterized by the presence of two methoxy groups at the 5 and 6 positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2,1,3-benzoxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of o-phenylenediamine derivatives with nitrous acid, followed by methylation to introduce the methoxy groups . The reaction conditions often require controlled temperatures and the use of solvents such as pyridine.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethoxy-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxadiazole oxides, while substitution reactions can produce various substituted benzoxadiazole derivatives .
Applications De Recherche Scientifique
5,6-Dimethoxy-2,1,3-benzoxadiazole has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 5,6-Dimethoxy-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact pathways involved are subject to ongoing research, but it is believed to interact with cellular components at the molecular level to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,1,3-Benzothiadiazole: Similar in structure but contains sulfur instead of oxygen.
5,6-Dimethyl-2,1,3-benzoxadiazole: Similar but with methyl groups instead of methoxy groups.
2,1,3-Benzoxadiazole-5-carboxylic acid: Contains a carboxylic acid group at the 5 position.
Uniqueness
5,6-Dimethoxy-2,1,3-benzoxadiazole is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules
Propriétés
Numéro CAS |
111611-40-6 |
|---|---|
Formule moléculaire |
C8H8N2O3 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
5,6-dimethoxy-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C8H8N2O3/c1-11-7-3-5-6(10-13-9-5)4-8(7)12-2/h3-4H,1-2H3 |
Clé InChI |
CTFSAZLZHDCYQP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NON=C2C=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione](/img/structure/B14306370.png)


![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)


![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)


![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)


